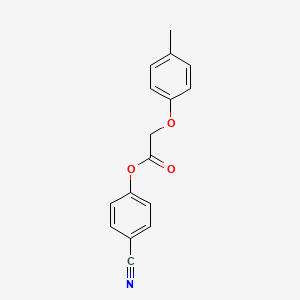

![molecular formula C10H9N3S B6579194 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine CAS No. 83782-80-3](/img/structure/B6579194.png)

2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine” is a chemical compound with the IUPAC name [(2-pyridinylmethyl)sulfanyl]acetic acid . It has a molecular weight of 183.23 . The compound is in powder form .

Synthesis Analysis

The synthesis of “2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine” derivatives has been reported in the literature . A Diels–Alder reaction was used to form a key intermediate compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The InChI code for “2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine” is 1S/C8H9NO2S/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine” derivatives include a Diels–Alder reaction and a subsequent reaction with hydrogen .Physical And Chemical Properties Analysis

“2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine” is a powder with a molecular weight of 183.23 .Applications De Recherche Scientifique

Biological Significance

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine is used as parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis .

Antihypertensive Activity

Pyrimidine derivatives are vital in several biological activities, including antihypertensive activity . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Anticancer Activity

Pyrimidine derivatives have shown potential in anticancer activity . They have been used in the design of privileged structures in medicinal chemistry .

Antimicrobial Activity

Pyrimidine derivatives have been found to exhibit antimicrobial activity . They have been synthesized and screened for their antimicrobial activity against fungi .

Anti-inflammatory Activity

Pyrimidine derivatives have been found to exhibit anti-inflammatory activity . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Activity

Pyrimidine derivatives have been found to exhibit antioxidant activity . They have been used in the design of privileged structures in medicinal chemistry .

Anti-fibrotic Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Other Biological Activities

In addition to the above, pyrimidine derivatives have been found to exhibit other biological activities such as antiviral, antidepressant, antiplatelet, and herbicidal activities .

Orientations Futures

The future directions for “2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine” could involve further exploration of its potential biological activities. For instance, some derivatives of this compound have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Further studies could focus on developing these compounds as novel anti-fibrotic drugs .

Mécanisme D'action

Target of Action

The primary target of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues.

Mode of Action

2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylase . This inhibition disrupts the normal formation of collagen molecules, leading to a decrease in collagen production.

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylase affects the collagen biosynthesis pathway . This pathway is responsible for the production of collagen, a major component of the extracellular matrix. By inhibiting this pathway, 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine reduces the production of collagen, thereby affecting the structure and function of tissues that rely on this protein.

Result of Action

The molecular and cellular effects of 2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine’s action include a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . These effects suggest that this compound could potentially be developed into novel anti-fibrotic drugs .

Propriétés

IUPAC Name |

2-(pyridin-2-ylmethylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARMSWNYNKYQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403280 |

Source

|

| Record name | Pyrimidine, 2-[(2-pyridinylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine, 2-[(2-pyridinylmethyl)thio]- | |

CAS RN |

83782-80-3 |

Source

|

| Record name | Pyrimidine, 2-[(2-pyridinylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(5-{cyclopropyl[(furan-2-yl)methyl]sulfamoyl}furan-2-amido)benzoate](/img/structure/B6579116.png)

![N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6579120.png)

![2-chloro-4-fluoro-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B6579131.png)

![3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B6579135.png)

![3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea](/img/structure/B6579143.png)

![4-fluoro-3-methyl-N-(2-{[6-(piperidin-1-yl)pyrimidin-4-yl]oxy}ethyl)benzene-1-sulfonamide](/img/structure/B6579149.png)

![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B6579156.png)

![methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6579160.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B6579165.png)

![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579187.png)

![2-(4-chlorophenoxy)-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6579189.png)

![3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6579209.png)